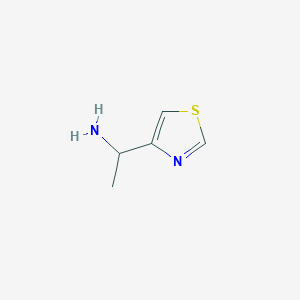

1-Thiazol-4-YL-ethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-thiazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-4(6)5-2-8-3-7-5/h2-4H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBSQSRLKMIEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595113 | |

| Record name | 1-(1,3-Thiazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-02-7 | |

| Record name | α-Methyl-4-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Thiazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Thiazol-4-yl)ethan-1-amine: A Privileged Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of 1-(Thiazol-4-yl)ethan-1-amine, a heterocyclic amine of significant interest to researchers and professionals in drug development. We will delve into its fundamental properties, synthesis, and potential applications, grounding our discussion in established chemical principles and citing authoritative sources. This document is designed to be a practical resource, offering not just data, but also the scientific rationale behind experimental methodologies.

Introduction: The Thiazole Moiety as a Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] It is a key structural component in a wide array of natural products, such as Vitamin B1 (Thiamine), and synthetic compounds with diverse pharmacological activities.[2][3] The thiazole nucleus is present in numerous approved drugs, demonstrating antimicrobial, antiretroviral, antifungal, anti-inflammatory, and anticancer properties.[2][4][5] Its unique electronic properties and ability to form multiple hydrogen bonds and other non-covalent interactions contribute to its promiscuity as a pharmacophore.[6]

1-(Thiazol-4-yl)ethan-1-amine, with its chiral ethylamine substituent on the thiazole core, represents a valuable building block for creating novel bioactive molecules. The primary amine offers a reactive handle for further chemical modification, allowing for the exploration of a vast chemical space in the quest for new therapeutic agents.

Physicochemical and Structural Properties

While extensive experimental data for 1-(Thiazol-4-yl)ethan-1-amine is not broadly published, we can infer its core properties from its structure and data on related compounds, such as its ketone precursor, 1-(Thiazol-4-yl)ethanone.

| Property | Predicted/Inferred Value | Source/Justification |

| Molecular Formula | C₅H₈N₂S | Based on structure |

| Molecular Weight | 128.20 g/mol | [7] |

| IUPAC Name | 1-(1,3-Thiazol-4-yl)ethan-1-amine | Standard nomenclature |

| CAS Number | 1344637-19-9 ((S)-enantiomer) | [8] |

| Appearance | Likely a liquid or low-melting solid | (Analogy to similar structures) |

| Boiling Point | Not established; expected to be higher than its ketone precursor | General chemical principles |

| Solubility | Expected to be soluble in organic solvents and aqueous acid | Presence of basic amine group |

| pKa (of conjugate acid) | Estimated 7-9 | Typical for primary amines |

Spectroscopic Characterization: The structural elucidation of 1-(Thiazol-4-yl)ethan-1-amine would rely on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the thiazole ring protons (typically in the aromatic region, δ 7-9 ppm), the methine proton of the ethylamine group, and the methyl and amine protons.[9]

-

¹³C NMR: The carbon NMR would reveal the characteristic chemical shifts for the carbons of the thiazole ring and the ethylamine side chain.[10]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight.

Synthesis and Purification: A Practical Workflow

A common and efficient route to synthesize 1-(Thiazol-4-yl)ethan-1-amine is through the reductive amination of its corresponding ketone, 1-(Thiazol-4-yl)ethanone. This method is widely used in medicinal chemistry due to its reliability and broad substrate scope.

Proposed Synthetic Protocol: Reductive Amination

This protocol is a self-validating system, where the progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by spectroscopic analysis.

Step 1: Imine Formation

-

Dissolve 1-(Thiazol-4-yl)ethanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Add a source of ammonia, like ammonium acetate or a solution of ammonia in methanol (excess, e.g., 10 eq).

-

Stir the reaction mixture at room temperature. The formation of the intermediate imine can be monitored by TLC or ¹H NMR.

Step 2: Reduction

-

Once imine formation is significant, add a reducing agent. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are common choices. Add the reducing agent portion-wise to control the reaction rate.

-

Continue stirring at room temperature until the reaction is complete (as indicated by TLC).

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding water or a dilute acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure 1-(Thiazol-4-yl)ethan-1-amine.

Synthesis Workflow Diagram

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. kuey.net [kuey.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 7. chemscene.com [chemscene.com]

- 8. 1344637-19-9|(S)-1-(Thiazol-4-yl)ethan-1-amine|BLD Pharm [bldpharm.com]

- 9. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

"1-Thiazol-4-YL-ethylamine" chemical structure and CAS number

An In-Depth Technical Guide to 1-(Thiazol-4-yl)ethylamine: A Key Building Block in Modern Drug Discovery

Introduction

1-(Thiazol-4-yl)ethylamine is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. As a chiral amine featuring a thiazole nucleus, it serves as a crucial building block in the synthesis of complex molecular architectures destined for therapeutic applications. The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. This guide provides a comprehensive overview of the chemical structure, synthesis, properties, and applications of 1-(Thiazol-4-yl)ethylamine for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The structural foundation of 1-(Thiazol-4-yl)ethylamine consists of an ethylamine substituent at the fourth position of a 1,3-thiazole ring. The amine group is located on the first carbon of the ethyl chain (the α-carbon), which is a chiral center. This chirality is of paramount importance in drug development, as stereoisomers often exhibit different pharmacological and toxicological profiles.

The precise identification of this compound is critical for reproducibility in research and manufacturing. The primary identifier is its CAS (Chemical Abstracts Service) number, which is unique to this specific chemical substance.

| Identifier | Value |

| Compound Name | 1-(Thiazol-4-yl)ethylamine |

| Synonyms | 1-(1,3-Thiazol-4-yl)ethan-1-amine, 4-(1-Aminoethyl)thiazole |

| CAS Number | 885279-02-7[3] |

| Molecular Formula | C₅H₈N₂S[4][5] |

| Molecular Weight | 128.20 g/mol [4][5] |

| IUPAC Name | 1-(1,3-Thiazol-4-yl)ethan-1-amine |

| SMILES | CC(N)C1=CSC=N1 |

| InChI | InChI=1S/C5H8N2S/c1-4(6)5-3-8-2-7-5/h2-4H,6H2,1H3 |

| InChIKey | YHQRMABVAYJSLQ-UHFFFAOYSA-N |

Synthetic Approaches

The synthesis of 1-(Thiazol-4-yl)ethylamine can be accomplished through various synthetic routes. A common and logical approach involves the reductive amination of a corresponding ketone precursor, 4-acetylthiazole. This method is widely used in medicinal chemistry for its reliability and control over the introduction of the amine functionality.

Protocol: Synthesis via Reductive Amination of 4-Acetylthiazole

This two-step protocol outlines a representative synthesis. The first step is the formation of an imine or enamine intermediate from 4-acetylthiazole and an ammonia source, followed by in-situ reduction to the desired primary amine.

Step 1: Imine Formation and In-Situ Reduction

-

Reaction Setup : To a solution of 4-acetylthiazole (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) at room temperature, add ammonium acetate (NH₄OAc, 5-10 eq) or another ammonia source.

-

Reductant Addition : Once the 4-acetylthiazole is fully dissolved, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise. The choice of a milder reducing agent like NaBH₃CN is crucial as it selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions.

-

Reaction Monitoring : Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Quenching : Carefully quench the reaction by the slow addition of an aqueous acid solution (e.g., 1M HCl) to neutralize the excess reducing agent and hydrolyze any remaining imine.

-

Extraction : Basify the aqueous solution with a base (e.g., NaOH or Na₂CO₃) to a pH of >10 to deprotonate the amine. Extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(Thiazol-4-yl)ethylamine.

Causality Behind Experimental Choices:

-

Solvent : Methanol or ethanol are chosen for their ability to dissolve both the reactants and the borohydride reducing agents.

-

Ammonia Source : Ammonium acetate serves as both an ammonia source and a mild acidic catalyst to promote imine formation.

-

Reducing Agent : Sodium cyanoborohydride is effective at a pH range of 6-7, which is ideal for reductive amination. It is stable enough to not reduce the ketone starting material but reactive enough to reduce the iminium ion intermediate as it forms.

Caption: Reductive amination workflow for the synthesis of 1-(Thiazol-4-yl)ethylamine.

Applications in Research and Drug Development

The thiazole moiety is a cornerstone in medicinal chemistry, appearing in drugs for a wide range of diseases.[1] Its incorporation into a molecule can enhance binding affinity to biological targets, improve metabolic stability, and modulate physicochemical properties. 1-(Thiazol-4-yl)ethylamine is a particularly valuable building block because it combines the privileged thiazole scaffold with a chiral primary amine, a functional group essential for forming salt bridges and hydrogen bonds with protein targets.

Key Therapeutic Areas:

-

Oncology : Many kinase inhibitors incorporate heterocyclic rings to interact with the ATP-binding pocket of kinases. The thiazole ring can act as a hinge-binder, a common motif in kinase inhibitor design.[6]

-

Antimicrobial Agents : The thiazole ring is a key component of the penam and cephem skeletons of penicillin and cephalosporin antibiotics. Novel thiazole derivatives continue to be explored as potential antibacterial and antifungal agents.[2][7][8]

-

Anti-inflammatory Drugs : Non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam feature a thiazole ring, highlighting its utility in developing agents that target inflammatory pathways.[1]

-

Neuroscience : Thiazole-containing compounds have been investigated for their activity on central nervous system targets. For instance, MTEP is a known negative allosteric modulator of the mGlu5 receptor.[9]

The presence of the chiral amine allows for the diastereoselective synthesis of more complex molecules, which is critical as the stereochemistry of a drug can profoundly impact its efficacy and safety.

Caption: Relationship between molecular features and potential biological applications.

Conclusion

1-(Thiazol-4-yl)ethylamine stands out as a high-value building block for the synthesis of novel therapeutic agents. Its structure, combining a privileged thiazole heterocycle with a chiral primary amine, offers a versatile platform for creating compounds with diverse pharmacological activities. A thorough understanding of its chemical identity, synthetic routes, and the functional role of its structural components is essential for its effective application in modern drug discovery and development. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to leverage this potent scaffold in their scientific endeavors.

References

-

Chemical-Suppliers. (n.d.). 2-(1,3-Thiazol-4-yl)ethanamine | CAS 7728-74-7. Retrieved from [Link][10]

-

Molbase. (n.d.). Thiazoles database - synthesis, physical properties. Retrieved from [Link][11]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Retrieved from [Link][1]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Thiazole Amino Acids in Modern Drug Discovery. Retrieved from [Link]

-

Al-Ostath, A. I., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Chemistry.[8]

-

Gincaitė, G., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4487.[2]

-

PubChemLite. (n.d.). 1-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride. Retrieved from [Link][12]

-

PubChem. (n.d.). 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine. Retrieved from [Link][9]

-

Le, H. T., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances.[6]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates [mdpi.com]

- 3. Buy Online CAS Number 885279-02-7 - TRC - 1-(Thiazol-4-yl)ethylamine | LGC Standards [lgcstandards.com]

- 4. CAS 7728-74-7 | 2-(Thiazol-4-YL)ethylamine - Synblock [synblock.com]

- 5. chemscene.com [chemscene.com]

- 6. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 7. chemimpex.com [chemimpex.com]

- 8. nanobioletters.com [nanobioletters.com]

- 9. 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine | C11H8N2S | CID 9794218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(1,3-Thiazol-4-yl)ethanamine | CAS 7728-74-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. PubChemLite - 1-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride (C7H12N2S) [pubchemlite.lcsb.uni.lu]

The Biological Potential of 1-Thiazol-4-YL-ethylamine: A Technical Guide for Drug Discovery Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, underpinning a multitude of biologically active compounds. This technical guide delves into the latent potential of a specific, yet under-explored derivative, 1-Thiazol-4-YL-ethylamine. While direct extensive research on this molecule is nascent, this document synthesizes the current understanding of closely related thiazole analogs to project its probable biological activities and guide future research. We will explore its synthesis, potential therapeutic applications, and the experimental methodologies required to validate these hypotheses. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive framework for investigating this compound as a novel therapeutic agent.

Introduction: The Thiazole Moiety - A Privileged Scaffold in Medicinal Chemistry

The 1,3-thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a vast array of pharmacologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a "privileged scaffold" in drug design. Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] This inherent versatility of the thiazole core provides a strong rationale for the exploration of its lesser-known derivatives, such as this compound.

This guide will provide a structured approach to unlocking the potential of this compound, from its fundamental synthesis to the evaluation of its biological impact.

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of a α-haloketone with a thioamide.

A plausible synthetic route is outlined below:

Workflow for the Synthesis of this compound

Caption: A proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound via Reductive Amination

-

Dissolution: Dissolve 4-acetylthiazole in a suitable solvent such as methanol.

-

Addition of Amine Source: Add an excess of ammonia in the form of ammonium acetate or a solution of ammonia in methanol.

-

Introduction of Reducing Agent: Slowly add a reducing agent, for instance, sodium cyanoborohydride, to the reaction mixture. The reaction should be kept under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Postulated Biological Activities and Investigational Approaches

Based on the extensive literature on thiazole derivatives, we can hypothesize several potential biological activities for this compound. The following sections will explore these possibilities and outline the experimental workflows to test these hypotheses.

Anticancer Activity

Numerous thiazole-containing compounds have exhibited potent anticancer properties by targeting various cellular pathways.[3][4] The structural similarity of this compound to known anticancer agents warrants an investigation into its potential in this therapeutic area.

Hypothesized Mechanism of Action:

-

Kinase Inhibition: The ethylamine side chain could potentially interact with the ATP-binding site of various kinases implicated in cancer progression.

-

Tubulin Polymerization Inhibition: The thiazole ring might bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4]

Experimental Workflow for Anticancer Activity Evaluation

Caption: A stepwise approach to evaluate the anticancer potential of this compound.

Key Experimental Protocols:

-

MTT Assay: To assess the cytotoxic effects on various cancer cell lines.

-

Flow Cytometry: To determine the effect on the cell cycle distribution.

-

Western Blotting: To analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial agents.[1] The unique structural attributes of this compound suggest it could possess antibacterial or antifungal properties.

Hypothesized Mechanism of Action:

-

Enzyme Inhibition: The compound may inhibit essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase.

-

Cell Wall Synthesis Disruption: The thiazole moiety could interfere with the biosynthesis of the bacterial cell wall.

Experimental Workflow for Antimicrobial Activity Screening

Caption: A workflow for the comprehensive evaluation of antimicrobial activity.

Key Experimental Protocols:

-

Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC) against a range of microorganisms.

-

Time-Kill Assays: To assess the bactericidal or fungicidal activity over time.

Structure-Activity Relationship (SAR) Insights

While SAR data for this compound is not directly available, we can extrapolate from related structures. For instance, a patent for thiazole derivatives as potential anticancer agents suggests that substitutions on the thiazole ring and the nature of the side chain are critical for activity.[5] Future research should focus on synthesizing analogs of this compound with modifications at the ethylamine side chain and the thiazole ring to build a comprehensive SAR profile.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the vast chemical space of thiazole derivatives. This guide provides a foundational framework for its synthesis and the systematic investigation of its potential biological activities, with a primary focus on its anticancer and antimicrobial properties. The proposed experimental workflows offer a clear path for researchers to validate these hypotheses and elucidate the molecule's mechanism of action. Further exploration through analog synthesis and comprehensive SAR studies will be crucial in optimizing its potential therapeutic efficacy. The journey to unlock the full potential of this compound has just begun, and it holds the promise of contributing to the development of novel therapeutic agents.

References

- synthesis and biological evaluation of amide derivatives of thiazoles as anticancer agents. (2018). International Research Journal of Pharmacy, 9(10).

- United States P

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1684.

- United States P

- Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (2016). PLoS ONE, 11(1), e0147372.

- Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2021). Biopolymers and Cell, 37(5), 389-399.

- Thiazole derivatives. (2007).

- Thiazol derivatives for treating cancer. (2009).

-

1-(Thiazol-4-yl)ethanone. (n.d.). PubChem. Retrieved from [Link]

- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemical Reviews Letters, 8, 720-740.

- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). Molecules, 26(21), 6435.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemistry, 2023, 1-15.

- An overview of the synthesis, therapeutic potential and patents of thiazole deriv

- Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2018). Molecules, 23(11), 2948.

- 1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition: Review. (2013). Journal of Saudi Chemical Society, 17(3), 259-277.

- A RETROSPECTIVE STUDY ON THIAZOLE DERIVATIVES SYNTHESIS AND THEIR ANTIMICROBIAL ACTIVITY. (2021).

-

2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

- Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. (2021). International Journal of Drug Delivery Technology, 11(3), 1069-1076.

Sources

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazol derivatives for treating cancer - Patent WO-2009046842-A3 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to 1-Thiazol-4-YL-ethylamine Derivatives: Synthesis, Properties, and Therapeutic Potential

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a foundational structural motif in medicinal chemistry.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it a "privileged scaffold" — a molecular framework that is recurrently found in biologically active compounds.[2] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][3][4] This guide focuses specifically on the This compound core and its derivatives, a class of compounds with significant, yet underexplored, potential in drug discovery. We will delve into the synthetic strategies, structure-activity relationships (SAR), and promising therapeutic applications, particularly in neurodegenerative and infectious diseases, providing a technical resource for researchers and drug development professionals.

Core Synthesis Strategies: Building the this compound Framework

The construction of the thiazole ring is a well-established field in synthetic organic chemistry. The most prominent and versatile method is the Hantzsch Thiazole Synthesis , first reported in 1887.[5] This methodology and its modern variations form the primary route to the this compound core.

The general workflow involves the condensation reaction between an α-haloketone and a thioamide. To generate the specific 4-substituted ethylamine core, the strategy requires careful selection of starting materials, often involving a protected amino group that can be deprotected in a final step.

Caption: Fig. 1: General Synthetic Workflow via Hantzsch Synthesis.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines a generalized procedure for synthesizing a this compound derivative, adapted from common methodologies for thiazole synthesis.[4][6][7]

Objective: To synthesize N-Benzyl-1-(thiazol-4-yl)ethan-1-amine.

Materials:

-

3-Bromo-4-oxopentan-2-yl acetate (α-haloketone precursor)

-

Thiobenzamide (Thioamide)

-

Ethanol (Solvent)

-

Triethylamine (Base, optional)[4]

-

Sodium borohydride (Reducing agent)

-

Methanol (Solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (Drying agent)

Step-by-Step Methodology:

-

Cyclocondensation (Hantzsch Reaction):

-

In a round-bottom flask, dissolve thiobenzamide (1.0 eq) in absolute ethanol (20 mL).

-

Add 3-bromo-4-oxopentan-2-yl acetate (1.1 eq) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If so, filter the solid, wash with cold ethanol, and dry. If not, proceed to solvent removal.

-

Remove the solvent under reduced pressure to obtain the crude intermediate, 1-(2-methylthiazol-4-yl)ethan-1-one.

-

Purify the crude product by recrystallization from ethanol or column chromatography on silica gel.

-

-

Reductive Amination:

-

Dissolve the purified 1-(2-methylthiazol-4-yl)ethan-1-one (1.0 eq) and benzylamine (1.2 eq) in methanol (30 mL).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2).

-

Stir for 30 minutes, then neutralize with a saturated sodium bicarbonate solution until pH ~8.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

Purify the resulting crude oil using column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product, N-Benzyl-1-(thiazol-4-yl)ethan-1-amine.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[8]

-

Potential Therapeutic Applications

The this compound scaffold is a versatile platform for developing agents against a range of diseases. Key areas of interest include neurodegenerative disorders and infectious diseases.

Neurodegenerative Disorders: Cholinesterase Inhibition

A prominent strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[8] Several studies have demonstrated that thiazole derivatives are potent AChE inhibitors.[9][10] The thiazole ring and its substituents can interact with key residues in the active site of the AChE enzyme.[11]

The mechanism involves the binding of the inhibitor to the enzyme's active site, preventing the hydrolysis of acetylcholine. This increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby improving cholinergic neurotransmission.

Caption: Fig. 2: Mechanism of AChE Inhibition by Thiazole Derivatives.

Structure-Activity Relationship (SAR) Insights: Studies on thiazolylhydrazone derivatives have provided valuable SAR data. The inhibitory potency is highly dependent on the nature and position of substituents.[8][11]

| Compound ID | Substitution on Phenyl Ring | AChE IC₅₀ (µM) | Reference |

| 2a | 3-OH | 0.063 ± 0.003 | [8][11] |

| 2b | 4-OH | 0.056 ± 0.002 | [8][11] |

| 2e | 4-Cl | 0.040 ± 0.001 | [8][11] |

| 2g | 4-F | 0.031 ± 0.001 | [8][11] |

| 2i | 4-NO₂ | 0.028 ± 0.001 | [8][11] |

| Donepezil | (Reference Drug) | 0.026 ± 0.001 | [11] |

Table 1: In vitro Acetylcholinesterase (AChE) inhibitory activity of selected thiazole analogs. Data shows that electron-withdrawing groups at the para-position of a phenyl substituent, such as nitro (NO₂) and fluoro (F), enhance inhibitory activity, with compound 2i showing potency comparable to the standard drug Donepezil.[8][11]

Infectious Diseases: Antimicrobial and Antifungal Potential

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Thiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[4][7][12] Their mechanisms of action can be diverse, with some derivatives shown to inhibit essential bacterial enzymes like DNA gyrase.[7]

Antimicrobial Activity Profile: The antimicrobial efficacy of thiazole-pyridine hybrids has been evaluated against a panel of pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric for quantifying this activity.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 13a | Staphylococcus aureus | 93.7 | [7] |

| 13a | Bacillus subtilis | 46.9 | [7] |

| 13a | Escherichia coli | 93.7 | [7] |

| 13a | Candida albicans (Fungus) | 7.8 | [7] |

| 13a | Aspergillus fumigatus (Fungus) | 5.8 | [7] |

Table 2: Minimum Inhibitory Concentration (MIC) of a representative thiazole-pyridine derivative (13a) against various microbes. The compound shows notable activity, particularly against fungal strains.[7]

The potent antifungal activity suggests that these compounds may interfere with fungal-specific pathways, such as the biosynthesis of ergosterol, a critical component of the fungal cell membrane. Molecular docking studies have predicted that some thiazoles inhibit the enzyme 14α-lanosterol demethylase, a key player in this pathway.[12]

Challenges and Future Directions: Navigating the Path to Clinical Application

While the therapeutic potential is significant, the development of this compound derivatives is not without challenges. Thiazole-containing compounds, particularly 2-aminothiazoles, have been identified as potential "frequent hitters" or promiscuous inhibitors in high-throughput screening campaigns.[2] This designation means they can show activity in a wide range of assays through non-specific mechanisms, such as aggregation or redox activity, rather than specific target engagement.

Self-Validating Protocols to Ensure Trustworthiness:

To mitigate this risk, a rigorous hit validation cascade is essential.

-

Confirmation of Purity: Ensure all tested compounds are of high purity (>95%) to rule out artifacts from impurities.

-

Orthogonal Assays: Confirm activity in a secondary, different format assay that measures the same biological endpoint.

-

Detergent Sensitivity: Re-test active compounds in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Loss of activity often indicates inhibition is due to compound aggregation.

-

Structure-Activity Relationship (SAR) Analysis: A steep and logical SAR, where small structural changes lead to significant and predictable changes in activity, is a strong indicator of a specific binding mode.[2]

-

Biophysical Validation: Directly demonstrate binding to the putative target using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays.

Conclusion

The this compound core represents a promising and versatile scaffold for the development of novel therapeutics. The well-established Hantzsch synthesis provides a reliable and adaptable route to a diverse library of derivatives. These compounds have demonstrated potent biological activity, particularly as cholinesterase inhibitors for neurodegenerative diseases and as antimicrobial agents to combat infectious diseases.[7][8] The key to unlocking their clinical potential lies in a deep understanding of their structure-activity relationships and the implementation of rigorous, self-validating experimental protocols to ensure specific, on-target activity. Future research should focus on optimizing potency and selectivity while carefully profiling for drug-like properties to advance these promising molecules from the laboratory to the clinic.

References

-

Al-Omar, M. A. (2010). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules. Available at: [Link]

-

El-Metwaly, N. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]

-

Yurttaş, L., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules. Available at: [Link]

-

Al-Saadi, M. S. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

-

Kumar, A., & Sharma, S. (2018). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Discovery Technologies. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2019). Design and Synthesis of Pyridine and Thiazole Derivatives as Eco‐friendly Insecticidal to Control Olive Pests. ChemistrySelect. Available at: [Link]

-

Modrić, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with an anti-inflammatory effect. Comptes Rendus Chimie. Available at: [Link]

-

Shawky, A. M. (2018). Synthesis of Certain New Thiazole and 1,3,4-Thiadiazole Derivatives via the Utility of 3-Acetylindole. ResearchGate. Available at: [Link]

-

Modrić, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. HAL Open Science. Available at: [Link]

-

Yurttaş, L., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. ResearchGate. Available at: [Link]

-

Sharma, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

-

El-Metwaly, N. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]

-

Ayyanar, S., et al. (2024). Thiazolyl-thiazolidin-4-one derivatives: synthesis and bioactivity. Chemical Papers. Available at: [Link]

-

Elmorsy, M. A., et al. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports. Available at: [Link]

-

JETIR. (2019). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR. Available at: [Link]

-

Svrzikapa, N., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters. Available at: [Link]

-

Kumar, S., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Organic & Biomolecular Chemistry. Available at: [Link]

-

Posa, V., & Wzgarda-Polańska, P. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. Available at: [Link]

-

Stankova, I., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. Available at: [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fulir.irb.hr [fulir.irb.hr]

- 10. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

"1-Thiazol-4-YL-ethylamine" mechanism of action in biological systems

The this compound scaffold is a highly adaptable and pharmacologically significant structure. Its derivatives have been successfully developed as potent and selective inhibitors of key enzymes like IDO1 and as allosteric modulators of complex receptors like AMPA. The success of these efforts hinges on a deep understanding of the molecular interactions that drive their biological activity. A systematic approach to elucidating the mechanism of action, combining computational prediction with rigorous biochemical, cellular, and in vivo validation, is paramount for translating the potential of this versatile scaffold into novel and effective therapeutics. Future research will undoubtedly continue to uncover new biological targets and therapeutic applications for this remarkable chemical entity. [22]

References

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019-05-04). MDPI.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies. (2023-11-15). PubMed.

- Selectivity and Safety Characterization of a Xanthine–Imidazothiazole Lead Structure: a Novel Tryptophan Hydroxylase Inhibitor of Peripheral Serotonin Synthesis. (2025-05-19).

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Identifying mechanism-of-action targets for drugs and probes - PMC. PubMed Central.

- Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential. (2023-11-23). PubMed Central.

- Synthesis and Biological Evaluation of Thiazole Derivatives.

- Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. (2025-09-18). Frontiers.

- Thiazoles that have recently been designed and produced as possible anticancer agents..

- Some thiazole-fused compounds with antitumor activity..

- Discovery and Biological Characterization of a Novel Scaffold for Potent Inhibitors of Peripheral Serotonin Synthesis. (2020-08-05).

- Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020-02-15). PubMed.

- Thiazol-4(5H)

- Mechanism of Action (MOA).

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. PubMed Central.

- Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (2021-02-08).

- The Art of Finding the Right Drug Target: Emerging Methods and Str

- How to find out the mechanism of action of unknown drug without applying molecular modelling?. (2016-07-24).

- An Overview of Thiazole Derivatives and its Biological Activities. (2023-08-20).

- 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (2022-07-20). PubMed.

- Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC. (2014-08-21). NIH.

- Discovery of Novel 1,2,3-triazole Deriv

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy [frontiersin.org]

- 14. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

Unmasking the Molecular Interactors of 1-Thiazol-4-YL-ethylamine: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, integral to a multitude of clinically significant molecules. 1-Thiazol-4-YL-ethylamine, a simple yet intriguing exemplar of this class, presents a compelling case for target discovery. While its specific biological interactors are not yet fully elucidated, the rich pharmacology of thiazole-containing compounds provides a fertile ground for hypothesis-driven investigation. This in-depth technical guide outlines a strategic, multi-pronged approach to identifying and validating the potential biological targets of this compound. We will traverse from in silico predictions to rigorous experimental validation, providing not just protocols, but the strategic rationale behind each methodological choice. This document is intended to serve as a comprehensive resource for researchers embarking on the exciting journey of small molecule target deconvolution.

Introduction: The Thiazole Scaffold and the Enigma of this compound

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to engage in diverse non-covalent interactions have led to its incorporation into a wide array of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][2][3] Compounds containing the thiazole nucleus have been shown to modulate the activity of various biological targets, from enzymes and G-protein coupled receptors (GPCRs) to ion channels and nuclear receptors.[1][4]

This compound is a relatively simple molecule featuring this key heterocyclic core. While extensive research has been conducted on more complex thiazole derivatives, the specific biological targets of this fundamental structure remain largely unexplored. Its structural simplicity, however, makes it an ideal candidate for foundational studies aimed at understanding the core interactions of the thiazole pharmacophore. Identifying its molecular targets could unlock new avenues for drug development and provide a deeper understanding of the structure-activity relationships within this important chemical class. This guide provides a systematic and technically detailed roadmap for achieving this goal.

Charting the Course: A Strategy for Target Discovery

The journey to identify the biological targets of a small molecule is rarely linear. It requires a synergistic approach that combines computational prediction with robust experimental validation. Our strategy for this compound is built on three pillars:

-

In Silico Target Prediction: Leveraging computational tools to generate a prioritized list of potential protein targets.[5][6]

-

Chemical Proteomics for Target Capture: Employing affinity-based methods to isolate and identify binding partners from complex biological samples.[7][8][9]

-

Biophysical and Cellular Validation: Confirming direct interaction and assessing the functional consequences of target engagement.

This integrated workflow is designed to maximize the probability of success while minimizing false positives, a common pitfall in target identification studies.

In Silico Target Prediction: The Virtual Screening Cascade

Before embarking on resource-intensive experimental work, in silico methods offer a cost-effective and rapid way to narrow down the vast landscape of the human proteome to a manageable list of high-probability targets.[5][6][10]

Ligand-Based Approaches: Guilt by Association

The fundamental principle of ligand-based methods is that structurally similar molecules often exhibit similar biological activities.[6] By comparing the chemical features of this compound to databases of compounds with known biological targets, we can infer potential interactions.

Methodology:

-

Chemical Fingerprinting: Represent the 2D structure of this compound as a binary fingerprint (e.g., Morgan fingerprints, MACCS keys).

-

Similarity Searching: Screen large chemical databases such as ChEMBL, PubChem, and DrugBank using similarity metrics like the Tanimoto coefficient.[6]

-

Target Annotation Enrichment: Analyze the targets of the most structurally similar compounds to identify over-represented protein families or pathways.

Expected Outcome: A list of potential targets based on the known activities of structurally related molecules. This approach is particularly useful for identifying targets within well-characterized gene families.

Structure-Based Approaches: Docking into the Proteome

When a high-quality 3D structure of a potential target is available, molecular docking can predict the binding mode and affinity of this compound. Reverse docking, or inverse docking, flips this paradigm by screening a library of protein structures against our molecule of interest.[10]

Methodology:

-

Protein Structure Database Preparation: Compile a database of high-resolution protein structures from the Protein Data Bank (PDB). This can be a curated set of all human proteins or focused on specific families implicated by ligand-based methods.

-

Docking Simulation: Systematically dock the 3D conformer of this compound into the binding sites of each protein in the database using software like AutoDock, Glide, or GOLD.

-

Scoring and Ranking: Rank the potential targets based on the predicted binding energy and the quality of the binding pose.

Expected Outcome: A ranked list of proteins where this compound is predicted to bind with high affinity. This method can identify novel targets that may not have been found through similarity searching.

Table 1: Comparison of In Silico Target Prediction Methods

| Method | Principle | Advantages | Limitations |

| Ligand-Based (Similarity Searching) | Structurally similar molecules have similar biological activities. | Fast, computationally inexpensive, does not require protein structures. | Limited to known chemical space; may miss novel targets. |

| Structure-Based (Reverse Docking) | Predicts binding affinity based on 3D protein structures. | Can identify novel targets, provides structural insights into binding. | Computationally intensive, requires high-quality protein structures, scoring functions can be inaccurate. |

Chemical Proteomics: Fishing for Targets in their Native Environment

While in silico methods provide valuable hypotheses, experimental validation is crucial. Chemical proteomics offers a powerful suite of tools to identify protein targets directly from complex biological systems like cell lysates or even living cells.[7][8][11] The most direct approach is affinity-based protein profiling.[12][13][14]

Probe Synthesis: Crafting the Bait

The first step in an affinity-based approach is to synthesize a chemical probe by attaching a handle to this compound. This handle can be a biotin tag for affinity purification or a photo-reactive group for covalent capture.[12][15]

Critical Considerations:

-

Linker Position: The linker should be attached at a position that does not interfere with the putative binding interactions of the core molecule. For this compound, derivatization of the primary amine is a logical starting point.

-

Linker Length and Composition: The linker should be long enough to minimize steric hindrance but not so long as to introduce non-specific interactions. Polyethylene glycol (PEG) linkers are often used to improve solubility and reduce non-specific binding.[12]

Affinity Purification and Mass Spectrometry (AP-MS)

This is the workhorse technique for identifying protein targets that bind to a small molecule.[13]

Experimental Protocol:

-

Probe Immobilization: Covalently attach the biotinylated this compound probe to streptavidin-coated beads.

-

Lysate Incubation: Incubate the probe-coated beads with a complex protein mixture, such as a cell lysate.

-

Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads. This can be done by competing with an excess of the free, unmodified this compound, or by using denaturing conditions.

-

Protein Identification: Identify the eluted proteins using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis:

-

Quantitative Proteomics: Utilize quantitative mass spectrometry techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ) to distinguish true binding partners from background contaminants.

-

Statistical Analysis: Perform statistical tests (e.g., t-test, volcano plots) to identify proteins that are significantly enriched in the probe pulldown compared to control experiments (e.g., beads alone, or pulldown with a structurally similar but inactive molecule).

Diagram 1: Affinity Purification Workflow

Caption: Workflow for affinity purification-mass spectrometry.

Target Validation: From Binding to Biological Function

Identifying a protein that binds to this compound is a significant step, but it is not the end of the journey. The next crucial phase is to validate this interaction and determine its functional consequences.

Biophysical Confirmation of Direct Binding

Several biophysical techniques can be used to confirm a direct interaction between this compound and a putative target protein and to quantify the binding affinity.

-

Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow this compound over the surface to measure binding kinetics (association and dissociation rates) and affinity (KD).

-

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.

-

Cellular Thermal Shift Assay (CETSA): This in-cell assay measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.[15]

Table 2: Comparison of Biophysical Validation Methods

| Method | Principle | Information Provided | Throughput |

| SPR | Change in refractive index upon binding. | Kinetics (kon, koff), Affinity (KD) | Medium-High |

| ITC | Heat change upon binding. | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Low |

| CETSA | Ligand-induced thermal stabilization. | In-cell target engagement | High |

Elucidating the Functional Consequences

Once a direct interaction is confirmed, the next step is to understand how this compound modulates the function of its target.

-

Enzymatic Assays: If the target is an enzyme, assess the effect of this compound on its catalytic activity. Determine if it acts as an inhibitor or an activator and elucidate the mechanism of action.

-

Cell-Based Assays: Develop cellular assays to measure downstream signaling events or phenotypic changes that are dependent on the target's activity. For example, if the target is a kinase, one could measure the phosphorylation of its known substrates.

-

Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cellular effects of this compound are diminished in these cells, it provides strong evidence that the compound acts through that target.

Diagram 2: Target Validation Workflow

Caption: A systematic workflow for target validation.

Conclusion: From a Molecule to a Mechanism

The identification of biological targets for novel or uncharacterized small molecules like this compound is a challenging but essential endeavor in modern drug discovery. The multifaceted approach outlined in this guide, which seamlessly integrates in silico prediction with state-of-the-art chemical proteomics and rigorous biophysical and cellular validation, provides a robust framework for success. By systematically navigating this path, researchers can move beyond simple phenotypic observations to a deep mechanistic understanding of how this compound exerts its biological effects. The insights gained from such studies will not only illuminate the specific pharmacology of this compound but will also contribute to a broader understanding of the therapeutic potential of the versatile thiazole scaffold.

References

- Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries. (2022). Biochemistry (Moscow).

- Target identification of small molecules: an overview of the current applications in drug discovery. (2023). RSC Medicinal Chemistry.

- Chemical proteomics and its application to drug discovery. (2003). Current Opinion in Biotechnology.

- In Silico Target Prediction.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules.

- TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic D

- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2023).

- Chemical Proteomics for Target Valid

- Affinity-based target identification for bioactive small molecules. (2013). MedChemComm.

- Chemical Proteomics to Identify Molecular Targets of Small Compounds. (2013). Current Molecular Medicine.

- Affinity-based target identification for bioactive small molecules. (2013). RSC Publishing.

- The Role of Thiazole Amino Acids in Modern Drug Discovery. Biotech Articles.

- A review on thiazole based compounds & it's pharmacological activities. (2024). World Journal of Advanced Research and Reviews.

- Target identification of small molecules: an overview of the current applications in drug discovery. (2023).

- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023).

- Recent Advances in In Silico Target Fishing. (2021). Pharmaceuticals.

- Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). European Journal of Medicinal Chemistry.

- Synthesis, characterization, and antimicrobial activity of some thiazole derivatives. (2015). Journal of Saudi Chemical Society.

- Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazines. (2008). Acta Poloniae Pharmaceutica.

- Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. (2018). Molecules.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Biology & Pharmaceutical Chemistry.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules.

- Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. (2020). Research in Pharmaceutical Sciences.

- Synthesis and in vitro antibacterial activities of 3-thiazol-4-yl-1-carba-1-dethiacephalosporins. (1991). The Journal of Antibiotics.

- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). Molecules.

- Cytotoxic Properties of 1,3,4-Thiadiazole Deriv

- Synthesis and biological evaluation of some 1, 3, 4-thiadiazoles. (2009). Journal of Chemical and Pharmaceutical Research.

Sources

- 1. mdpi.com [mdpi.com]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 6. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics | MDPI [mdpi.com]

- 9. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in In Silico Target Fishing [mdpi.com]

- 11. med.stanford.edu [med.stanford.edu]

- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

In vitro and in vivo studies of "1-Thiazol-4-YL-ethylamine"

An In-Depth Technical Guide to the Preclinical Evaluation of 2-Aminothiazole Derivatives

Authored by a Senior Application Scientist

Foreword: The Thiazole Scaffold - A Privileged Structure in Modern Drug Discovery

The thiazole ring is a cornerstone of medicinal chemistry, a five-membered heterocyclic motif containing both sulfur and nitrogen that is present in a vast array of natural products and synthetic pharmaceuticals.[1] From the essential vitamin B1 (Thiamine) to blockbuster drugs, the thiazole scaffold offers a unique combination of electronic properties and structural versatility. Within this class, 2-aminothiazole derivatives have emerged as particularly fruitful starting points for drug discovery campaigns, demonstrating a remarkable breadth of biological activities.[2] These activities span a wide range, including anticancer, antimicrobial, anti-inflammatory, and antihistaminic effects.[2][3][4]

This guide provides a comprehensive framework for the in vitro and in vivo evaluation of novel 2-aminothiazole derivatives, using "1-Thiazol-4-YL-ethylamine" (a structural isomer of the well-studied 4-(2-aminoethyl)thiazole) as a representative but illustrative example. The methodologies and principles outlined herein are designed to be broadly applicable to this promising class of compounds. We will proceed from the foundational aspects of synthesis and characterization to the complexities of preclinical evaluation in cellular and animal models, emphasizing the rationale behind each experimental choice.

Part 1: Synthesis and Characterization - The Foundation of a Successful Study

A robust and scalable synthetic route is the bedrock of any preclinical investigation. The most common and versatile method for constructing the 2-aminothiazole core is the Hantzsch Thiazole Synthesis . This reaction involves the condensation of an α-haloketone with a thiourea derivative.[5]

General Synthetic Protocol: Hantzsch Thiazole Synthesis

-

Reactant Preparation: Dissolve the chosen α-haloketone (1 equivalent) in a suitable solvent, typically ethanol or DMF.

-

Thiourea Addition: Add the corresponding thiourea or N-substituted thiourea (1-1.2 equivalents) to the solution.

-

Reaction Conditions: The mixture is typically heated to reflux (around 70-80°C) for 2-4 hours.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The crude product can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the residue is purified, typically by column chromatography on silica gel.[6]

-

Characterization: The final compound's identity and purity must be rigorously confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity (ideally >95%).

-

Caption: Hantzsch synthesis workflow for 2-aminothiazole derivatives.

Part 2: In Vitro Evaluation - From Target Engagement to Cellular Effects

In vitro studies are the first crucial step in understanding a compound's biological activity. They provide a controlled environment to assess target engagement, mechanism of action, and potential for therapeutic efficacy.

Workflow for Comprehensive In Vitro Screening

Caption: A structured workflow for in vitro evaluation.

A. Primary Screening: Assessing General Cytotoxicity

Before investigating specific activities, it's essential to determine the compound's general effect on cell viability. This helps establish a therapeutic window and identifies compounds that are nonspecifically toxic.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.[4]

B. Target-Specific Assays: A Case Study in Histamine Receptors

Many thiazole derivatives exhibit activity at histamine receptors.[7][8] For instance, a subclass of 4-(2-aminoethyl)thiazoles has shown potent and specific agonism at the histamine H2 receptor.[8]

Protocol: Radioligand Binding Assay for Histamine H1 Receptor

-

Membrane Preparation: Use commercially available cell membranes expressing the human histamine H1 receptor or prepare them from cultured cells.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Competition Binding: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine), and varying concentrations of the test compound.

-

Incubation: Incubate at room temperature for 1-2 hours to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the Ki (inhibition constant) of the test compound, which reflects its binding affinity for the receptor.

Table 1: Representative In Vitro Data for a Hypothetical 2-Aminothiazole Derivative

| Assay Type | Cell Line / Target | Endpoint | Result |

| Cytotoxicity | A549 (Lung Cancer) | IC₅₀ | > 100 µM |

| Cytotoxicity | HeLa (Cervical Cancer) | IC₅₀ | > 100 µM |

| Receptor Binding | Histamine H1 Receptor | Ki | 50 nM |

| Functional Assay | Guinea Pig Ileum Contraction | pA₂ (Antagonism) | 7.5 |

C. Structure-Activity Relationship (SAR) Studies

Once an active compound (a "hit") is identified, SAR studies are conducted to improve its potency, selectivity, and drug-like properties. This involves synthesizing and testing a series of analogs with systematic modifications to their chemical structure. For example, studies on anti-tubercular 2-aminothiazoles have shown that a 2-pyridyl group at the C-4 position is crucial for activity, while the C-2 position can tolerate a range of lipophilic substituents.[6]

Part 3: In Vivo Evaluation - Assessing Safety and Efficacy in a Living System

Promising candidates from in vitro studies are advanced to in vivo testing to evaluate their behavior in a whole organism. This phase is critical for understanding pharmacokinetics, pharmacodynamics, and overall safety.

Workflow for Preclinical In Vivo Studies

Caption: A typical workflow for preclinical in vivo evaluation.

A. Pharmacokinetic (PK) Studies

PK studies determine the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug. This information is vital for selecting an appropriate dosing regimen.

Protocol: Single-Dose PK Study in Rodents

-

Animal Model: Use healthy adult male Sprague-Dawley rats (n=3-5 per group).

-

Dosing: Administer the compound via two routes: intravenous (IV) bolus (e.g., 1-2 mg/kg) and oral gavage (e.g., 10-20 mg/kg).

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose.

-

Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the drug using LC-MS/MS.

-

Data Analysis: Calculate key PK parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

t₁/₂: Half-life.

-

Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation.

-

B. Acute Toxicity Studies

These studies are designed to determine the short-term adverse effects of a single high dose of the compound.

Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

-

Animal Model: Use female mice or rats.

-

Dosing: Administer a single oral dose of the compound to one animal at a time. The starting dose is based on in vitro cytotoxicity and other available data.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment: If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

-

LD₅₀ Estimation: This sequential process allows for the estimation of the LD₅₀ (the dose that is lethal to 50% of the animals) with a minimal number of animals.

C. Efficacy Studies in a Disease Model

The choice of efficacy model depends on the compound's intended therapeutic application, as determined by the in vitro data. For a compound identified as a potent H1 antihistamine, an appropriate model would be one of allergic inflammation.

Protocol: Ovalbumin-Induced Airway Hyperresponsiveness in Mice

-

Sensitization: Sensitize mice by intraperitoneal injection of ovalbumin (OVA) with an adjuvant (e.g., alum).

-

Challenge: Challenge the sensitized mice with an aerosolized solution of OVA to induce an allergic airway response.

-

Treatment: Administer the test compound (at various doses) or a vehicle control orally or intraperitoneally before the OVA challenge. A known H1 antagonist like cetirizine can be used as a positive control.[9]

-

Assessment: 24-48 hours after the challenge, assess airway hyperresponsiveness using a whole-body plethysmograph. Also, collect bronchoalveolar lavage (BAL) fluid to measure inflammatory cell infiltration (e.g., eosinophils) and cytokine levels.

-

Analysis: Compare the treatment groups to the vehicle control to determine if the compound can reduce airway hyperresponsiveness and inflammation.

Table 2: Representative In Vivo Data for a Hypothetical H1 Antihistamine

| Study Type | Animal Model | Key Parameter | Result |

| Pharmacokinetics | Rat | Oral Bioavailability (F%) | 35% |

| Pharmacokinetics | Rat | Half-life (t₁/₂) | 4.2 hours |

| Acute Toxicity | Mouse | LD₅₀ (Oral) | > 2000 mg/kg |

| Efficacy | Mouse (OVA model) | Eosinophil reduction in BAL fluid (at 10 mg/kg) | 65% |

Conclusion and Future Directions